N-(4-fluorobenzyl)thiourea

Overview

Description

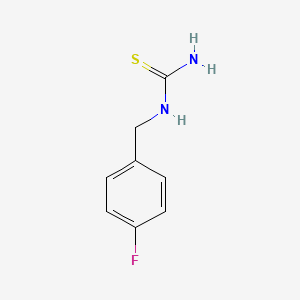

N-(4-Fluorobenzyl)thiourea is an organosulfur compound with the molecular formula C8H9FN2S It is a derivative of thiourea, where the hydrogen atom of the thiourea is replaced by a 4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Fluorobenzyl)thiourea can be synthesized through the reaction of 4-fluorobenzylamine with thiocyanate in the presence of a suitable catalyst. The reaction typically occurs in an aqueous medium, and the product is isolated through filtration and recrystallization. Another method involves the reaction of 4-fluorobenzyl isothiocyanate with ammonia or primary amines under mild conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: It can be reduced to form corresponding amines and thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides, alkoxides, and amines are commonly used in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agents

N-(4-fluorobenzyl)thiourea is recognized as a key intermediate in synthesizing novel therapeutic agents, especially those targeting cancer and inflammatory diseases. Research has demonstrated that thiourea derivatives exhibit promising anticancer properties. For instance, studies have shown that modifications of the thiourea structure can enhance cytotoxic activity against cancer cell lines such as HeLa. In a study involving the compound N-4-methoxybenzoyl-N’-(4-fluorophenyl)thiourea, it was found to have a lower inhibitory concentration (IC50) compared to hydroxyurea, indicating its potential as an effective anticancer drug .

Mechanism of Action

The mechanism by which thiourea derivatives exert their effects often involves enzyme inhibition and receptor binding. For example, docking studies have indicated that these compounds can interact effectively with specific biological targets, enhancing their therapeutic efficacy .

Agricultural Chemistry

Pesticide Formulation

In agricultural applications, this compound is utilized in the formulation of pesticides and herbicides. Its incorporation into these products enhances their effectiveness against pests while minimizing environmental impact. Studies suggest that the fluorinated structure contributes to improved bioactivity and selectivity against target organisms .

Material Science

Polymer Development

The compound is also employed in material science for creating specialized polymers and coatings. These materials exhibit enhanced thermal and chemical resistance, making them suitable for various industrial applications. The unique properties imparted by the thiourea moiety allow for the development of materials with tailored functionalities .

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize this compound to investigate biochemical pathways through enzyme inhibition studies. This research provides insights into potential drug targets and the underlying mechanisms of diseases. The ability to inhibit specific enzymes can lead to the identification of new therapeutic strategies for various conditions .

Analytical Chemistry

Chromatographic Techniques

In analytical chemistry, this compound is used in chromatography to separate and identify complex mixtures in samples. Its effectiveness in this role stems from its ability to interact with various analytes, enhancing the resolution and accuracy of analytical methods .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study focused on synthesizing N-4-methoxybenzoyl-N’-(4-fluorophenyl)thiourea demonstrated its superior cytotoxic activity compared to traditional agents like hydroxyurea. The compound was docked against the SirT1 receptor, showing promising interactions that suggest it could be developed further as an anticancer drug .

Case Study 2: Agricultural Efficacy

Research into the use of this compound in pesticide formulations revealed significant improvements in pest control efficacy while maintaining lower toxicity levels for non-target organisms. This dual benefit highlights its potential role in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation.

Comparison with Similar Compounds

Thiourea: The parent compound, with a similar structure but without the 4-fluorobenzyl group.

N-Benzylthiourea: Similar structure but without the fluorine atom.

N-(4-Chlorobenzyl)thiourea: Similar structure with a chlorine atom instead of fluorine.

Uniqueness: N-(4-Fluorobenzyl)thiourea is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

N-(4-fluorobenzyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the thiourea class of compounds, characterized by the presence of a thiourea (R1R2N=C(S)NHR3) functional group. The introduction of a fluorobenzyl moiety enhances its lipophilicity and potentially its biological activity. The compound's structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study conducted by Nasyanka et al. (2017) demonstrated that the synthesized compound exhibited cytotoxic effects against the HeLa cell line, with an IC50 value significantly lower than that of hydroxyurea (HU), indicating superior potency:

| Compound | IC50 (mM) |

|---|---|

| This compound | 0.720 ± 0.07 |

| Hydroxyurea (HU) | 16.535 ± 2.092 |

The docking studies indicated that this compound has favorable interactions with the SirT1 receptor, which is implicated in cancer cell proliferation and survival. The compound's re-rank score was lower than that of HU, suggesting enhanced binding affinity and biological activity .

The mechanism through which this compound exerts its anticancer effects appears to involve several pathways:

- Inhibition of Cell Proliferation : The compound significantly reduces cell viability in cancer cell lines, as evidenced by MTT assays.

- Receptor Interaction : It interacts with key receptors involved in cell cycle regulation and apoptosis.

- Induction of Apoptosis : Studies indicate that treated cells exhibit characteristics of apoptosis, including changes in cell morphology and increased lactate dehydrogenase (LDH) enzyme activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. A series of derivatives were tested against standard pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated varying degrees of effectiveness compared to conventional antibiotics:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 1250 |

| Staphylococcus aureus | 500 |

| Pseudomonas aeruginosa | 1000 |

These findings suggest that while some derivatives exhibit comparable activity to established antibiotics like ampicillin, others show less efficacy .

Case Studies and Research Findings

- Cytotoxicity Against HeLa Cells : A study demonstrated that this compound derivatives have a significant cytotoxic effect on HeLa cells, with an IC50 value indicating strong potential as an anticancer agent .

- Antimicrobial Efficacy : Research on various thiourea derivatives indicated that the introduction of fluorine atoms generally enhances antimicrobial activity. Compounds were tested against multiple strains, showing a spectrum of efficacy that warrants further exploration for therapeutic applications .

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like fluorine is crucial for enhancing biological activity. Modifications in the thiourea structure can lead to improved solubility and permeability, which are important for drug development .

Chemical Reactions Analysis

Oxidation Reactions

Thioureas undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used. For N-(4-fluorobenzyl)thiourea:

-

Hydrogen Peroxide (H₂O₂) : Mild oxidation yields the sulfoxide derivative. For example, treatment with 30% H₂O₂ in acetic acid at 50°C for 4–6 hours produces N-(4-fluorobenzyl)sulfinylurea.

-

Potassium Permanganate (KMnO₄) : Stronger oxidation in acidic conditions generates the sulfone derivative, N-(4-fluorobenzyl)sulfonylurea, confirmed via IR spectroscopy (loss of ν(C=S) at ~1,150 cm⁻¹ and appearance of ν(S=O) at ~1,300 cm⁻¹) .

Mechanism :

-

Electrophilic attack of the oxidizing agent on the thiocarbonyl sulfur.

-

Formation of sulfoxide (one S–O bond) or sulfone (two S–O bonds).

Reduction Reactions

Reduction of the thiourea group produces substituted amines:

-

Lithium Aluminum Hydride (LiAlH₄) : In anhydrous THF, reduction yields N-(4-fluorobenzyl)amine and hydrogen sulfide (H₂S) .

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ pressure (3–5 atm) cleaves the C=S bond to form the corresponding urea derivative .

Key Data :

| Reducing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| LiAlH₄ | Amine | 85–90 | THF, reflux, 6 h |

| H₂/Pd-C | Urea | 70–75 | Ethanol, 80°C, 12 h |

Nucleophilic Substitution

The thiourea group participates in nucleophilic substitution reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form S-alkylisothiouronium salts .

-

Acylation : Acetyl chloride in pyridine substitutes the thiol group, yielding N-(4-fluorobenzyl)acetamide .

Mechanistic Pathway :

-

Deprotonation of the thiourea nitrogen.

-

Nucleophilic attack on the electrophilic carbon of the alkyl/acyl halide .

Coordination Chemistry

This compound acts as a ligand for transition metals, forming complexes with unique geometries:

-

Cu(II) Complexes : Reacts with CuCl₂ in ethanol to form square-planar complexes, characterized by UV-Vis (λₘₐₓ = 650 nm) and ESR spectroscopy .

-

Ni(II) Complexes : Forms octahedral complexes with Ni(NO₃)₂, confirmed by magnetic susceptibility (μₑff = 3.2 BM) .

Stoichiometry :

| Metal Salt | Ligand:Metal Ratio | Geometry |

|---|---|---|

| CuCl₂ | 2:1 | Square-planar |

| Ni(NO₃)₂ | 3:1 | Octahedral |

Cyclization Reactions

Under acidic conditions, thioureas cyclize to form heterocycles:

-

Thiazoles : Reaction with α-haloketones (e.g., phenacyl bromide) in HCl/EtOH yields 2-aminothiazole derivatives .

-

Thiadiazoles : Heating with HNO₂ produces 1,3,4-thiadiazoles, verified by mass spectrometry (M⁺ = 253 m/z) .

Conditions :

-

Thiazole formation: 80°C, 4 h, 70–75% yield.

-

Thiadiazole formation: 100°C, 8 h, 60–65% yield.

Acid/Base Reactivity

-

Protonation : The thiourea nitrogen is protonated in strong acids (e.g., HCl), forming a stable thiouronium ion (pKa ≈ 3.5).

-

Deprotonation : In basic media (pH > 10), deprotonation facilitates nucleophilic reactions .

Biological Activity Modulation

Structural modifications via chemical reactions enhance bioactivity:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-fluorobenzyl)thiourea and its derivatives?

this compound is typically synthesized via the reaction of 4-fluorobenzoylisothiocyanate with ammonia or substituted amines under controlled conditions. For example, details a method where 4-fluorobenzoylisothiocyanate is refluxed with ammonia in acetone under nitrogen, yielding the product in 78% after recrystallization. Derivatives are often synthesized by varying substituents on the benzyl or thiourea moieties using alkylation, acylation, or coupling reactions. Key parameters include solvent choice (e.g., acetone or methanol), reaction temperature (reflux conditions), and stoichiometric ratios of reagents. Purity is confirmed via elemental analysis and recrystallization .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

X-ray crystallography is the gold standard for structural elucidation. reveals that the thiourea moiety and aromatic ring in this compound exhibit a torsion angle of 44.6° due to steric and electronic effects. Intermolecular N–H···S and N–H···F hydrogen bonds form 2D sheets, stabilizing the crystal lattice. Refinement includes isotropic displacement parameters for hydrogen atoms, validated via difference Fourier syntheses. Spectroscopic techniques (e.g., IR, NMR) complement crystallographic data by confirming functional groups and hydrogen-bonding networks .

Advanced Research Questions

Q. What computational methods are employed to predict the binding affinity of this compound derivatives to biological targets?

Molecular docking (e.g., AutoDock, Schrödinger Suite) and density functional theory (DFT) are used to model interactions. highlights docking studies for antitumor thiourea derivatives, where substituents like fluorobenzyl groups enhance binding to kinase domains via hydrophobic interactions and hydrogen bonding. Advanced methods include molecular dynamics simulations to assess stability of ligand-receptor complexes over time. These computational tools help prioritize derivatives for synthesis, reducing experimental costs .

Q. How do structural modifications at the benzyl and thiourea groups influence antitumor activity?

Structure-activity relationship (SAR) studies demonstrate that electron-withdrawing groups (e.g., fluorine) on the benzyl ring enhance cytotoxicity by improving membrane permeability and target affinity. shows that N-benzylthioureas with para-fluorine substitutions exhibit IC₅₀ values <10 μM against cancer cell lines. Modifications to the thiourea group (e.g., replacing sulfur with oxygen) reduce activity, emphasizing the critical role of the thiocarbonyl moiety in metal coordination or hydrogen bonding .

Q. What analytical techniques resolve contradictions in biological activity data for thiourea derivatives?

Discrepancies in cytotoxicity or enzyme inhibition data are addressed via orthogonal methods:

- In vitro assays : Dose-response curves (MTT, SRB) across multiple cell lines to confirm selectivity.

- Structural validation : X-ray crystallography or NMR to verify purity and confirm substituent positions.

- Computational validation : Comparing docking predictions with experimental IC₅₀ values to identify outliers.

For example, correlates hydrogen-bonding patterns with antimicrobial activity, explaining variability in efficacy across derivatives .

Q. Methodological Considerations Table

Properties

IUPAC Name |

(4-fluorophenyl)methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2S/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJXXZZIIAZHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=S)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385072 | |

| Record name | N-(4-fluorobenzyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-74-3 | |

| Record name | N-(4-fluorobenzyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.